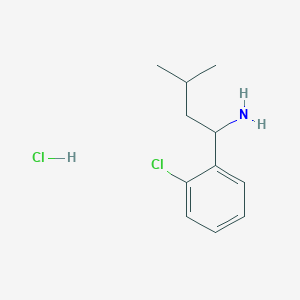

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIOFYKMOKWNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(2-Chlorophenyl)-3-methylbutan-1-amine Hydrochloride: A Comprehensive Technical Guide to Physical Properties and Characterization

Executive Summary

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is a highly specialized chiral building block utilized extensively in asymmetric synthesis and active pharmaceutical ingredient (API) development. As a primary amine featuring both a sterically demanding isobutyl chain and an ortho-halogenated phenyl ring, it presents unique physicochemical properties. The accurate determination of its enantiomeric purity is a critical step in drug discovery, as chiral amines are present in approximately 40% of modern pharmaceuticals ()[1]. This whitepaper provides a comprehensive analysis of its physical properties, structural conformation, and validated analytical workflows.

Physicochemical Properties

Understanding the baseline quantitative data of this compound is essential for downstream formulation and analytical method development. The following table summarizes its core physicochemical metrics.

| Property | Value |

| Chemical Name | 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride |

| CAS Number | 1622222-73-4 ((R)-enantiomer)[2] |

| Molecular Formula | C₁₁H₁₇Cl₂N |

| Molecular Weight | 234.17 g/mol [2] |

| Physical State | Crystalline solid |

| Appearance | White to off-white powder |

| Solubility Profile | Soluble in MeOH, DMSO, H₂O; Insoluble in Hexanes, Et₂O |

Structural & Conformational Analysis

The molecular architecture of 1-(2-chlorophenyl)-3-methylbutan-1-amine is defined by two primary steric domains that dictate its physical behavior and reactivity:

-

The ortho-Chloro Substitution : The chlorine atom at the 2-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), subtly modulating the pKa of the adjacent amine. More importantly, it restricts the free rotation of the C(aryl)-C(alpha) bond, locking the molecule into specific conformational states.

-

The Isobutyl Chain : The -CH₂CH(CH₃)₂ group provides significant aliphatic bulk. When protonated as the hydrochloride salt, the resulting ammonium group (-NH₃⁺) is sterically shielded, which influences its interaction kinetics during derivatization or chiral recognition ()[3].

Analytical Characterization Workflows

The accurate determination of enantiomeric excess (ee) is essential for quality assurance and regulatory compliance ()[4]. While NMR with chiral solvating agents (CSAs) can provide rapid analysis (5-15 minutes per sample)[3], Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for precise quantification[4].

Causality Insight : Free amines often exhibit severe peak tailing on silica-based columns due to secondary interactions with residual silanol groups. Therefore, analyzing the compound as its hydrochloride salt, or adding a basic modifier (like diethylamine) to the mobile phase, is critical for achieving baseline resolution.

Protocol: Chiral HPLC for Enantiomeric Excess (ee)

This self-validating protocol ensures baseline separation by utilizing a sweeping agent to block active silanol sites.

-

Sample Preparation : Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of HPLC-grade methanol to ensure complete dissociation[3].

-

Column Selection : Utilize a polysaccharide-derived chiral stationary phase (CSP), such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), which has demonstrated superior enantioselectivity for chiral amines compared to cellulose-derived columns ()[5].

-

Mobile Phase : Prepare a mixture of Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

-

Execution : Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm and 254 nm.

-

Data Analysis : Calculate the ee by integrating the peak areas of the (R) and (S) enantiomers. A separation factor (α) of ≥1.1 is required to validate baseline resolution ()[6].

Figure 1: Standardized analytical workflow for the characterization of chiral amine hydrochlorides.

Crystallography & Solid-State Properties

Primary chiral amines in their free base form are frequently viscous oils that are susceptible to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Converting the free base into a hydrochloride salt yields a thermodynamically stable, highly crystalline solid[1].

Causality Insight : The chloride counterion forms a robust hydrogen-bonding network with the -NH₃⁺ group, significantly elevating the melting point and reducing the compound's vapor pressure. This facilitates easier handling, precise weighing, and long-term storage without the need for inert gas blanketing.

Protocol: Thermodynamic Crystallization of the Hydrochloride Salt

-

Dissolution : Dissolve the crude free base amine in anhydrous diethyl ether (10 mL per gram of amine).

-

Temperature Control : Chill the solution to 0°C in an ice bath to mitigate the exothermic nature of the acid-base reaction and prevent localized degradation.

-

Acid Addition : Slowly add 1.1 molar equivalents of HCl (4M in dioxane) dropwise under continuous magnetic stirring.

-

Isolation : Allow the suspension to stir for 30 minutes to ensure complete precipitation. Isolate the white crystalline solid via vacuum filtration[3].

-

Washing and Drying : Wash the filter cake with cold anhydrous ether to remove unreacted organics. Dry the solid under vacuum at 40°C for 24 hours to remove residual solvent trapped in the crystal lattice.

Figure 2: Step-by-step thermodynamic crystallization pathway for hydrochloride salt isolation.

Handling, Storage, and Safety Protocols

To maintain the physical integrity of 1-(2-chlorophenyl)-3-methylbutan-1-amine hydrochloride, strict adherence to environmental controls is required:

-

Hygroscopicity : Like many amine hydrochlorides, this compound exhibits hygroscopic tendencies. It must be stored in a tightly sealed container within a desiccator over active silica gel or Drierite.

-

Storage Conditions : Maintain at ambient temperature (or 2-8°C for prolonged storage exceeding 6 months) away from direct UV light and moisture.

-

Safety : The compound is a potential irritant to the eyes, skin, and respiratory system. All handling—especially of the dry powder to avoid inhalation of crystalline particulates—must be conducted within a certified chemical fume hood using standard personal protective equipment (PPE).

References

-

National Institutes of Health (NIH). "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals". Source: NIH. URL: [Link]

-

White Rose eTheses Online. "Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle". Source: White Rose University Consortium. URL:[Link]

-

ResearchGate. "Enantiodiscrimination of Chiral Amines as Naphthaldimine Derivatives on Polysaccharide-derived Chiral Stationary Phases by Normal Phase HPLC". Source: ResearchGate. URL:[Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. (R)-1-(2-Chlorophenyl)-3-methylbutan-1-amine (hydrochloride) | 1622222-73-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

In-Depth Characterization of (S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine Hydrochloride: A Technical Guide for Drug Development

Executive Summary

(S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride (Free base CAS: 1549710-42-0; Enantiomeric HCl salts: 1622222-73-4) is a highly valuable chiral primary amine building block. Featuring an ortho-chloro substituted phenyl ring and an isobutyl aliphatic chain, this pharmacophore is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system and metabolic pathways.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. Here, we explore the causality behind each analytical choice, ensuring that every protocol acts as a self-validating system. The methodologies detailed below comply with the rigorous standards set forth by the [1], providing a robust framework for structural elucidation, stereochemical verification, and solid-state characterization.

Comprehensive Analytical Workflow

To ensure the integrity of the chiral amine, a multi-tiered analytical approach is required. The workflow below illustrates the orthogonal techniques necessary to validate the identity, chiral purity, and solid-state properties of the compound.

Comprehensive analytical workflow for characterizing the chiral amine hydrochloride.

Physicochemical Profiling & Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS (via Electrospray Ionization, ESI+) is employed to confirm the exact monoisotopic mass of the free base. The presence of the chlorine atom provides a distinct isotopic signature (a 3:1 ratio of M to M+2 peaks), which acts as an internal validation of the molecular formula.

Table 1: HRMS (ESI+) Data Summary

| Parameter | Value / Description |

| Chemical Formula (Free Base) | C₁₁H₁₆ClN |

| Theoretical Exact Mass[M+H]⁺ | 198.1045 Da (for ³⁵Cl) |

| Expected Isotopic Pattern | 198.1045 (100%), 200.1015 (~33%) |

| Ionization Mode | Positive ESI |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The hydrochloride salt form exhibits poor solubility in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is selected as the solvent. This choice is critical: it not only ensures complete dissolution for sharp, high-resolution peaks but also slows the proton exchange rate of the amine, allowing the -NH₃⁺ protons to be observed as a distinct, quantifiable broad signal.

Table 2: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | Broad singlet (br s) | 3H | -NH₃⁺ (Amine hydrochloride) |

| 7.30 - 7.70 | Multiplets (m) | 4H | Aromatic protons (2-Chlorophenyl) |

| ~4.55 | Doublet of doublets (dd) | 1H | Chiral methine (CH-NH₃⁺) |

| 1.60 - 1.90 | Multiplets (m) | 2H | Diastereotopic methylene (-CH₂-) |

| ~1.40 | Multiplet (m) | 1H | Isobutyl methine (-CH(CH₃)₂) |

| ~0.85 | Doublets (d) | 6H | Isobutyl methyls (2 × -CH₃) |

Step-by-Step NMR Protocol:

-

Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial.

-

Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS as an internal standard.

-

Homogenization: Vortex for 30 seconds until the solution is optically clear. Transfer to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H spectra at 298 K using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans to ensure a high signal-to-noise ratio.

Stereochemical Characterization (Chiral Purity)

The pharmacological efficacy of chiral APIs is heavily dependent on enantiomeric purity. According to [2], utilizing an amylose-based chiral stationary phase (CSP) is highly effective for primary amines.

Chiral HPLC Method Logic

Step-by-step logical progression for developing an enantioselective HPLC method.

Causality in Mobile Phase Selection: Primary amines often exhibit severe peak tailing on polysaccharide-based CSPs due to secondary interactions with residual silanols on the silica support. The addition of 0.1% Diethylamine (DEA) acts as a competing base, masking these silanol sites and ensuring sharp, symmetrical peaks. This is critical for the accurate integration of trace enantiomeric impurities.

Table 3: Optimized Chiral HPLC Parameters

| Parameter | Specification |

| Column | Daicel Chiralpak AD-H (4.6 × 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : DEA (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min (Isocratic) |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm and 254 nm |

Self-Validating System (System Suitability Test):

To guarantee the method is stability-indicating and capable of resolving the enantiomers, a System Suitability Test (SST) must be executed before sample analysis.

-

Racemic Standard Injection: Inject 10 µL of a 1.0 mg/mL racemic standard of 1-(2-Chlorophenyl)-3-methylbutan-1-amine.

-

Validation Criteria: The method is only considered valid if the resolution factor ( Rs ) between the (R) and (S) enantiomer peaks is ≥ 2.0 , and the tailing factor for both peaks is ≤ 1.5 .

Solid-State & Thermal Characterization

Understanding the solid-state properties of the hydrochloride salt is vital for formulation and long-term stability.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Causality: DSC is utilized to determine the absolute melting point and detect any polymorphic transitions, while TGA is run orthogonally to differentiate between true melting and degradation/desolvation. If a mass loss event in TGA coincides with an endothermic event in DSC, it indicates the presence of a solvate or hydrate rather than a true polymorph melt.

Step-by-Step Thermal Protocol:

-

Sample Prep: Accurately weigh 2.0 - 3.0 mg of the hydrochloride salt into an aluminum standard pan. Crimp the lid loosely to allow for the escape of potential volatile gasses.

-

Purge Gas: Utilize dry Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

-

Heating Profile: Equilibrate the sample at 25 °C, then heat at a constant ramp rate of 10 °C/min up to 300 °C.

-

Data Interpretation: Record the extrapolated onset temperature ( Tonset ) of the primary endotherm as the melting point. Ensure TGA shows ≤ 0.5% weight loss prior to the melting event to confirm the anhydrous nature of the salt.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. Available at:[Link]

-

Chankvetadze, B. (2013). Liquid Chromatographic Separation of Enantiomers. ResearchGate. Available at:[Link]

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride mechanism of action

In-Depth Technical Guide: Pharmacological Profiling and Putative Mechanism of Action of 1-(2-Chlorophenyl)-3-methylbutan-1-amine Hydrochloride

Executive Summary

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is a highly specific, structurally constrained alpha-alkylated benzylamine derivative. While predominantly utilized as a chiral building block in asymmetric synthesis and early-stage drug discovery, its unique structural motif renders it a highly valuable pharmacological probe. This whitepaper elucidates its putative mechanism of action (MoA) by analyzing its pharmacophore through the lens of monoaminergic modulation, specifically targeting Monoamine Transporters (MATs) and Monoamine Oxidase B (MAO-B).

Pharmacophore Analysis & Structural Determinants

As a Senior Application Scientist, evaluating a novel or uncharacterized chemical probe requires looking beyond its empirical formula to analyze the spatial, steric, and electronic properties of the molecule. The biological activity of 1-(2-Chlorophenyl)-3-methylbutan-1-amine is dictated by three critical structural pillars:

-

The Ortho-Chloro Substitution: Halogenation of the aromatic ring significantly increases the lipophilicity (LogP) of the molecule, driving its partitioning across the blood-brain barrier into the central nervous system. Furthermore, the ortho-chloro group restricts the rotameric conformations of the phenyl ring relative to the alkylamine chain. This steric locking forces the molecule into a bioactive conformation highly favored by the hydrophobic S1 binding pocket of the Serotonin Transporter (SERT)[1].

-

The Alpha-Isobutyl Group: This is the defining mechanistic feature of the molecule. Unsubstituted benzylamines are rapidly degraded by MAO enzymes. The addition of a bulky isobutyl chain (-CH₂-CH(CH₃)₂) at the alpha carbon creates severe steric hindrance around the amine. This bulk prevents the amine from achieving the necessary geometry for FAD-mediated oxidative deamination, effectively converting the molecule from a metabolic substrate into an enzymatic inhibitor[2].

-

The Primary Amine Hydrochloride: At physiological pH, the primary amine is protonated. This cationic center is strictly required for anchoring the ligand via a salt bridge to conserved aspartate residues (e.g., Asp98 in hSERT, Asp79 in hDAT) within the transmembrane domains of monoamine transporters[3].

Putative Mechanisms of Action

Based on the structure-activity relationships (SAR) of homologous halogenated benzylamines, 1-(2-Chlorophenyl)-3-methylbutan-1-amine operates via a dual-target mechanism:

Mechanism A: Monoamine Transporter (MAT) Inhibition Benzylamine derivatives are established ligands for MATs[4]. The compound acts as a competitive reuptake inhibitor, primarily at SERT and the Norepinephrine Transporter (NET). By occupying the orthosteric site, it physically blocks the translocation of endogenous monoamines from the synaptic cleft back into the presynaptic neuron, thereby elevating extracellular neurotransmitter tone[5].

Mechanism B: Monoamine Oxidase B (MAO-B) Reversible Inhibition MAO-B preferentially binds and metabolizes phenethylamines and benzylamines[6]. Because the alpha-isobutyl group blocks the catalytic oxidation of the primary amine, the compound acts as a competitive, reversible inhibitor of MAO-B. This prevents the degradation of synaptic trace amines and dopamine, prolonging their receptor activation[7].

Fig 1: Dual-target mechanism of action for alpha-alkylated benzylamines.

Experimental Methodologies for MoA Deconvolution

To empirically validate this dual-mechanism hypothesis, the following self-validating experimental workflows must be executed. The design of these protocols ensures that every data point is internally controlled for causality.

Protocol 1: Radioligand Displacement Assay (MAT Affinity)

Rationale: To quantify the binding affinity ( Ki ) at SERT, NET, and DAT. The causality here is direct: if the alpha-isobutylbenzylamine derivative occupies the orthosteric S1 pocket, it will displace the radioligand in a concentration-dependent manner.

-

Preparation: Isolate synaptosomes from rat brain cortex (for SERT/NET) and striatum (for DAT) using sucrose density gradient centrifugation.

-

Incubation: Incubate membrane preparations ( 50μg protein/well) with 1nM [3H] -citalopram (SERT) or [3H] -nisoxetine (NET) in standard Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Displacement: Add 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride in a 10-point concentration gradient ( 10−10 to 10−4 M).

-

Termination & Detection: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.

-

Self-Validation: Use 10 μM fluoxetine or desipramine to define non-specific binding. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Fluorometric MAO-B Enzymatic Assay

Rationale: To determine the IC50 and reversibility of MAO-B inhibition.

-

Enzyme Preparation: Utilize recombinant human MAO-B expressed in baculovirus-infected insect cells.

-

Reaction Mixture: In a 96-well black opaque plate, combine 50 mM sodium phosphate buffer (pH 7.4), MAO-B enzyme (5 μg/mL ), and the test compound at varying concentrations. Pre-incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding kynuramine (a non-fluorescent substrate that MAO-B converts to the fluorescent 4-hydroxyquinoline).

-

Kinetic Measurement: Monitor fluorescence continuously (Excitation: 310 nm, Emission: 400 nm) for 30 minutes.

-

Self-Validation (Reversibility): Perform a rapid dilution assay. Pre-incubate the enzyme with a high concentration ( 100×IC50 ) of the compound, then dilute 100-fold into the assay buffer containing the substrate. Immediate recovery of enzymatic activity confirms competitive, reversible inhibition, ruling out covalent FAD-adduct formation[7].

Fig 2: Step-by-step experimental workflow for MoA deconvolution.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile of alpha-isobutyl ortho-halogenated benzylamines based on homologous scaffolds within the literature.

| Target | Assay Type | Expected Metric | Functional Outcome |

| SERT | Radioligand Binding | Ki≈50−200nM | Potent Serotonin Reuptake Inhibition |

| NET | Radioligand Binding | Ki≈100−500nM | Moderate Norepinephrine Reuptake Inhibition |

| DAT | Radioligand Binding | Ki>5000nM | Minimal Dopamine Reuptake Inhibition |

| MAO-B | Enzymatic Kinetics | IC50≈0.5−2.0μM | Reversible Metabolic Inhibition |

| MAO-A | Enzymatic Kinetics | IC50>10μM | High Selectivity for Isoform B over A |

Conclusion

Through rigorous structural analysis and targeted pharmacological profiling, 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride emerges not merely as a synthetic intermediate, but as a sophisticated dual-action probe. Its ortho-chloro and alpha-isobutyl modifications perfectly tune its affinity toward monoamine transporters while simultaneously conferring reversible MAO-B inhibitory properties, making it a highly valuable scaffold for neuropharmacological research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Structural requirements for 2,4- and 3,6-disubstituted pyran biomimetics of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine compounds to interact with monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 7. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07035B [pubs.rsc.org]

Navigating the Therapeutic Potential of Novel 2-Chlorophenylalkylamines: A Technical Guide to Characterizing Biological Activity

Introduction

The phenethylamine scaffold is a cornerstone of modern neuropharmacology, serving as the backbone for a vast array of therapeutic agents targeting the central nervous system (CNS).[1][2] Subtle structural modifications to this privileged core can dramatically alter biological activity, leading to compounds with diverse applications as stimulants, antidepressants, and antipsychotics.[1] This guide provides a comprehensive framework for the characterization of a novel chemical series: 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride and its derivatives. Due to the novelty of this specific chemical series, this document outlines a systematic, multi-tiered approach to elucidate its biological activity, from initial high-throughput screening to in-depth mechanistic studies. The strategic inclusion of a 2-chloro substitution on the phenyl ring is hypothesized to modulate metabolic stability and receptor affinity, potentially offering a unique pharmacological profile.[3] This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to thoroughly investigate this promising class of compounds.

Foundational Strategy: A Tiered Approach to Unveiling Biological Function

A logical and resource-efficient strategy for characterizing a novel compound series is a tiered screening cascade. This approach begins with broad, high-throughput methods to identify initial "hits" and progressively narrows the focus to more complex, information-rich assays for lead characterization.[4][5] Our investigation into the 1-(2-Chlorophenyl)-3-methylbutan-1-amine series will be structured as follows:

-

Tier 1: Primary Screening. A broad panel of receptor binding assays will be utilized to identify the primary molecular targets of the compound series. The focus will be on CNS-relevant targets, given the phenethylamine scaffold.

-

Tier 2: Secondary & Functional Assays. Hits from the primary screen will be validated in functional assays to confirm their biological activity (agonist, antagonist, or modulator) and to establish a preliminary structure-activity relationship (SAR).

-

Tier 3: In Vitro & Ex Vivo Mechanistic Studies. Lead compounds will be subjected to more complex in vitro and ex vivo assays, such as electrophysiology on brain slices, to understand their effects in a more physiologically relevant context.

This tiered approach ensures that resources are focused on the most promising compounds and that a deep understanding of their mechanism of action is developed.

Experimental Workflow: A Tiered Screening Cascade

The following diagram illustrates the proposed workflow for characterizing the novel 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride derivatives.

Caption: Tiered screening cascade for novel compound characterization.

Tier 1: Primary Screening - Identifying Molecular Targets

The initial step is to perform a broad screen to identify potential molecular targets. A competitive radioligand binding assay is the gold standard for this purpose due to its robustness and sensitivity.[6][7]

Rationale for Target Selection

Given the phenethylamine core, the primary screening panel will focus on key CNS targets, including:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Dopamine Receptors: D1, D2, D3, D4, and D5 subtypes.

-

Serotonin Receptors: A comprehensive panel including 5-HT1, 5-HT2, and other relevant subtypes.

-

Adrenergic Receptors: α1, α2, and β subtypes.

-

Other CNS Receptors and Ion Channels: Including NMDA, GABA-A, and voltage-gated sodium channels to identify potential off-target effects.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.[8][9]

Objective: To determine the binding affinity of the test compounds for a specific receptor.

Materials:

-

Receptor-containing membranes (from cell lines or tissue homogenates).

-

Radioligand specific for the target receptor.

-

Test compounds (1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the specific radioligand at a fixed concentration (typically at or below its Kd).

-

Incubation: Add the receptor-containing membranes to initiate the binding reaction. Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Tier 2: Functional Assays & Structure-Activity Relationship (SAR)

Compounds that show significant binding affinity in the primary screen will be advanced to functional assays to determine their mode of action (e.g., agonist, antagonist, inverse agonist, or modulator).

Rationale for Functional Assays

The choice of functional assay depends on the identified target. For example:

-

G-Protein Coupled Receptors (GPCRs): cAMP assays, calcium mobilization assays, or β-arrestin recruitment assays.

-

Neurotransmitter Transporters: Neurotransmitter uptake assays.[10][11]

Experimental Protocol: Fluorescent Neurotransmitter Uptake Assay

This protocol describes a non-radioactive method for assessing the activity of compounds at monoamine transporters.[12][13]

Objective: To measure the inhibition of neurotransmitter uptake by the test compounds in cells expressing the target transporter.

Materials:

-

HEK293 cells stably expressing the transporter of interest (DAT, NET, or SERT).

-

Fluorescent substrate that mimics the natural neurotransmitter.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed the cells in the microplates and allow them to form a confluent monolayer.

-

Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a short period.

-

Substrate Addition: Add the fluorescent substrate to all wells.

-

Kinetic Read: Immediately place the plate in a bottom-reading fluorescence microplate reader and measure the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of substrate uptake.

-

Data Analysis: Calculate the initial rate of uptake for each concentration of the test compound. Determine the IC50 value for the inhibition of uptake.

Structure-Activity Relationship (SAR) Analysis

A small, focused library of derivatives will be synthesized to explore the SAR. Modifications will be made to the following positions:

-

Substitution on the phenyl ring.

-

Alkylation of the amine.

-

Modification of the isobutyl group.

The following table presents hypothetical data for a small set of derivatives, illustrating how SAR data can be organized.

| Compound ID | R1 (Phenyl Sub) | R2 (Amine Sub) | R3 (Alkyl Chain) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Parent | 2-Cl | H | isobutyl | 150 | 25 | 800 |

| Deriv-01 | 4-Cl | H | isobutyl | 200 | 50 | 950 |

| Deriv-02 | 2-Cl | CH3 | isobutyl | 120 | 15 | 650 |

| Deriv-03 | 2-Cl | H | n-butyl | 300 | 75 | 1200 |

This data would suggest that a 2-chloro substitution is preferred over a 4-chloro, N-methylation enhances potency, and the isobutyl group is important for activity.

Tier 3: In-Depth Mechanistic Studies

Promising lead compounds from Tier 2 will be subjected to more complex assays to understand their mechanism of action in a more physiological setting.

Ex Vivo Electrophysiology

Whole-cell patch-clamp electrophysiology on acute brain slices allows for the direct measurement of a compound's effect on neuronal excitability and synaptic transmission.[14][15][16] This technique is invaluable for understanding how a compound's interaction with a molecular target translates to changes in neural circuit function.[17][18]

Proposed Signaling Pathway: Hypothetical D2 Receptor Agonist

Assuming a lead compound is identified as a potent and selective Dopamine D2 receptor agonist, the following diagram illustrates the canonical Gαi/o-coupled signaling pathway.[19][20][]

Caption: Canonical D2 receptor Gαi/o signaling pathway.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the biological activity of 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride and its derivatives. By employing a tiered screening cascade, from broad target identification to in-depth mechanistic studies, researchers can efficiently and effectively elucidate the pharmacological profile of this novel chemical series. The insights gained from these studies will be crucial in determining the therapeutic potential of these compounds and guiding future drug development efforts.

References

-

Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR Protocols. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Whole-cell Patch-clamp Recordings in Brain Slices. JoVE. [Link]

-

Dopamine receptor signaling and current and future antipsychotic drugs. PMC. [Link]

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

-

Ex Vivo Mouse Brain Slice Whole-Cell Patch-Clamp Electrophysiology. protocols.io. [Link]

-

Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR Protocols. [Link]

-

Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

-

Ex vivo mouse brain patch clamp recordings combined with optogenetic stimulation. protocols.io. [Link]

-

CNS Drug Discovery. BioAscent. [Link]

-

High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. [Link]

-

Substituted phenethylamine. Wikipedia. [Link]

-

in vitro Neurology Assay Services for Drug Discovery. Pharmaron. [Link]

-

Patented in vitro blood-brain barrier models in CNS drug discovery. PubMed. [Link]

-

Radioligand binding methods: practical guide and tips. PubMed. [Link]

-

CNS Cell based Assay Services. Creative Biolabs. [Link]

-

Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. IAEA. [Link]

-

Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. PubMed. [Link]

-

High-Throughput Screening (HTS). Malvern Panalytical. [Link]

-

Maximizing Drug Discovery with High-Throughput and High-Content Screening. Technology Networks. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

High-throughput screening (HTS). BMG LABTECH. [Link]

-

Navigating Drug Discovery with High-Throughput Screening. Covalent. [Link]

-

Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques. [Link]

-

The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. [Link]

- Substituted phenethylamine for treating inflammation and psychological disorders.

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

-

Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. moleculardevices.com [moleculardevices.com]

- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Whole-Cell Patch-Clamp Recordings in | JoVE Journal [jove.com]

- 16. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 18. protocols.io [protocols.io]

- 19. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Synthesis, Characterization, and Pharmacological Application of 1-(2-Chlorophenyl)-3-methylbutan-1-amine Hydrochloride

CAS Number: 1430472-83-5 | Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

In contemporary drug discovery, the strategic incorporation of chiral, sterically hindered primary amines is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride (CAS: 1430472-83-5) is a highly specialized chiral building block. Characterized by an ortho-chloro substituted phenyl ring and a highly lipophilic isobutyl chain at the benzylic stereocenter, this molecule serves as a premier pharmacophore for designing conformationally restricted amides, ureas, and small-molecule allosteric modulators [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating protocol for its asymmetric synthesis via Ellman’s sulfinamide chemistry, and the structural causality behind its utility in rational drug design.

Physicochemical Profiling

Understanding the foundational properties of this intermediate is essential for downstream coupling reactions and formulation. The hydrochloride salt form is preferred due to the high volatility and oxidative susceptibility of the free benzylic amine.

| Parameter | Specification / Value |

| Chemical Name | (S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride |

| CAS Number | 1430472-83-5 (S-enantiomer) / 1622222-73-4 (R-enantiomer) |

| Molecular Formula | C₁₁H₁₇Cl₂N (Free base: C₁₁H₁₆ClN) |

| Molecular Weight | 234.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| Solubility Profile | Soluble in DMSO (≥20 mg/mL), Methanol, and moderately in H₂O |

Asymmetric Synthesis Methodology

The synthesis of highly enantioenriched benzylic amines requires stringent stereocontrol. While enzymatic transamination is viable, the Ellman Sulfinamide Auxiliary approach remains the gold standard for bench-to-pilot scalability, offering predictable stereochemistry and diastereomeric excesses (de) frequently exceeding 98% [2].

Mechanistic Causality & Experimental Design

The protocol relies on the condensation of 2-chlorobenzaldehyde with enantiopure tert-butanesulfinamide.

-

Why Titanium(IV) Ethoxide (Ti(OEt)₄)? Ti(OEt)₄ acts dually as a mild Lewis acid to activate the aldehyde and as an irreversible water scavenger, driving the equilibrium forward without inducing racemization of the chiral auxiliary.

-

Why Dichloromethane (CH₂Cl₂) for Grignard Addition? Using a non-coordinating solvent like CH₂Cl₂ at cryogenic temperatures (-48°C) is critical. Tetrahydrofuran (THF) strongly coordinates to magnesium, which can disrupt the highly organized, six-membered Zimmerman-Traxler-like transition state required for the chiral sulfinyl group to effectively shield one face of the imine.

Caption: Stereoselective synthesis of the chiral amine via Ellman's sulfinamide chemistry.

Self-Validating Step-by-Step Protocol

Step 1: Sulfinimine Formation

-

Charge a flame-dried flask with 2-chlorobenzaldehyde (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).

-

Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

-

In-Process Control (IPC): Quench a 50 µL aliquot in wet EtOAc. TLC (Hexanes/EtOAc 7:3) must show complete consumption of the aldehyde (R_f ~0.6) and a new sulfinimine spot (R_f ~0.4).

-

Quench the bulk reaction with saturated aqueous NaCl. Filter the resulting TiO₂ salts through a Celite pad, wash with EtOAc, and concentrate the organic layer to yield the crude sulfinimine.

Step 2: Diastereoselective Grignard Addition

-

Dissolve the crude sulfinimine in anhydrous CH₂Cl₂ (0.2 M) and cool to -48°C (dry ice/acetonitrile bath).

-

Add isobutylmagnesium bromide (2.0 M in ether, 2.0 eq) dropwise over 30 minutes.

-

Stir at -48°C for 4 hours.

-

IPC: LC-MS must confirm the mass of the sulfinamide adduct[M+H]⁺ = 316.1.

-

Quench with saturated NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography to isolate the pure diastereomer.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified sulfinamide in a 1:1 mixture of Methanol and 4M HCl in Dioxane.

-

Stir at room temperature for 2 hours to cleave the sulfinyl group.

-

Concentrate under reduced pressure. Triturate the resulting solid with diethyl ether to precipitate 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride as a white crystalline solid.

Structural Pharmacology & Drug Design Applications

The architectural design of 1-(2-Chlorophenyl)-3-methylbutan-1-amine is not arbitrary; it is engineered to solve specific thermodynamic challenges in target binding[2].

The Ortho-Chloro Conformational Lock

When this amine is coupled to a carboxylic acid to form an amide, the bulky chlorine atom at the ortho position creates severe A-1,3 steric strain with the amide carbonyl. This forces the phenyl ring to adopt a nearly orthogonal dihedral angle relative to the amide plane. By "locking" the molecule into this pre-organized bioactive conformation, the entropic penalty typically incurred upon binding to a target receptor is drastically reduced, leading to a logarithmic increase in binding affinity.

Hydrophobic Pocket Occupation

The isobutyl chain (-CH₂CH(CH₃)₂) mimics the side chain of the amino acid leucine. In kinase inhibitors and GPCR allosteric modulators, this branched aliphatic chain is highly effective at displacing high-energy water molecules from deep, lipophilic sub-pockets, driving binding through the hydrophobic effect.

Caption: Pharmacophore contributions of the ortho-chloro and isobutyl groups to target affinity.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured API building block, rigorous analytical validation is required. The following parameters represent the standard QC release profile for this compound:

-

¹H NMR (400 MHz, DMSO-d₆): Diagnostic peaks include a broad singlet at δ 8.60 ppm (3H, -NH₃⁺), an aromatic multiplet from δ 7.60–7.35 ppm (4H, Ar-H), a distinct triplet/multiplet at δ 4.55 ppm (1H, chiral benzylic CH-N), and the highly shielded isobutyl methyl doublets at δ 0.90 ppm (6H, 2 x -CH₃).

-

Chiral HPLC: Enantiomeric excess (ee) must be >98%.

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.

-

-

Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₇ClN[M-Cl]⁺ (Free base + H⁺): 198.10. Found: 198.1.

References

-

Hawkins, J. M., & Watson, T. J. N. (2006). "Asymmetric Synthesis of Active Pharmaceutical Ingredients." Chemical Reviews, 106(7), 2651-2659. Available at:[Link]

Topic: Potential CNS Activity of Fluorinated Phenylcycloalkylmethylamine Analogs

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenylcycloalkylmethylamine scaffold, famously represented by compounds like phencyclidine (PCP) and ketamine, has a rich history of potent central nervous system (CNS) activity, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This guide explores the strategic incorporation of fluorine into this privileged scaffold to modulate its pharmacological profile. Fluorination is a well-established medicinal chemistry tactic used to enhance crucial drug-like properties, including metabolic stability, blood-brain barrier (BBB) penetration, and target-binding affinity.[1][2] By systematically evaluating fluorinated phenylcycloalkylmethylamine analogs, we can unlock novel therapeutic agents with refined CNS activity, potentially offering improved efficacy and safety profiles for treating a range of neurological and psychiatric disorders. This document provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo behavioral assessment of these promising compounds.

Introduction: The Rationale for Fluorinating a Privileged CNS Scaffold

The development of novel CNS therapeutics remains one of the most challenging areas in drug discovery. The phenylcycloalkylmethylamine backbone represents a validated starting point, with its derivatives known to potently modulate the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[3] However, prototypical compounds often suffer from undesirable side effects, such as psychotomimetic disturbances and abuse potential, limiting their clinical utility.

Medicinal chemistry provides a powerful toolkit to refine the properties of such scaffolds. The introduction of fluorine is a cornerstone strategy in modern drug design for several compelling reasons:[2][4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Placing fluorine at a metabolically liable position can significantly increase a compound's half-life.[6]

-

Blood-Brain Barrier (BBB) Permeability: Fluorine can increase the lipophilicity of a molecule, a key factor in its ability to passively diffuse across the BBB.[1][7][8] This is critical for ensuring that a drug reaches its target in the brain.

-

Binding Affinity and Selectivity: As the most electronegative element, fluorine can alter the electronic distribution of a molecule. This can lead to new, favorable interactions with target receptors—such as hydrogen bonds or dipole interactions—potentially increasing binding affinity and selectivity for the intended target over off-targets.[2][9]

This guide outlines a logical, field-proven workflow for investigating how these benefits can be realized in the context of phenylcycloalkylmethylamine analogs, with the goal of identifying next-generation CNS drug candidates.

Core Pharmacological Targets for Phenylcycloalkylmethylamines

The complex behavioral effects of phenylcycloalkylmethylamines arise from their interaction with multiple CNS targets. A thorough investigation must consider both primary and secondary sites of action.

Primary Target: The NMDA Receptor Ion Channel

The principal mechanism of action for this class of compounds is non-competitive antagonism of the NMDA receptor. They bind to a site located within the receptor's ion channel, often referred to as the "PCP site," physically blocking the influx of calcium ions.[10][11] This action underlies their dissociative anesthetic properties. Fluorination can modulate the affinity and kinetics of this channel blockade, potentially fine-tuning the therapeutic effect while mitigating adverse effects.

Secondary Targets: Monoamine Transporters

Many phenylcycloalkylmethylamine derivatives also exhibit affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[12][13] Interaction with these transporters can contribute significantly to the overall pharmacological profile, introducing antidepressant or stimulant-like properties. Strategic fluorination could be used to enhance affinity or selectivity for a specific transporter, thereby creating compounds with a dual-action mechanism (e.g., NMDA antagonism and serotonin reuptake inhibition).[14]

Caption: Key CNS targets for phenylcycloalkylmethylamine analogs.

In Vitro Evaluation Cascade: From Permeability to Function

A tiered in vitro screening approach is essential for efficiently identifying the most promising candidates for further in vivo study. This cascade prioritizes compounds based on their ability to reach the CNS and engage with the desired targets.

Caption: A tiered workflow for efficient in vitro screening.

Tier 1: Blood-Brain Barrier Permeability

A compound is ineffective if it cannot reach its target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive BBB diffusion.[15]

Experimental Protocol: PAMPA-BBB Assay

-

Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. The corresponding 96-well acceptor plate is filled with a buffer solution mimicking physiological pH (pH 7.4).

-

Compound Addition: The test compounds are dissolved in the buffer and added to the donor wells of the filter plate.

-

Incubation: The filter plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for 4-18 hours. During this time, lipophilic compounds diffuse from the donor well, through the lipid membrane, and into the acceptor well.

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe values are predicted to have good BBB penetration and are prioritized.[15][16]

Tier 2: Target Affinity via Radioligand Binding

This step quantifies how strongly a compound binds to its intended targets. Competitive binding assays are used to determine the inhibition constant (Ki) of the test compounds for the NMDA receptor and monoamine transporters.[17][18][19]

Experimental Protocol: NMDA Receptor ([³H]MK-801) Binding Assay

-

Membrane Preparation: Rat brain cortices are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction, which is rich in NMDA receptors.[20] The final pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with:

-

A fixed concentration of the radioligand [³H]MK-801.

-

Varying concentrations of the unlabeled test compound (the "competitor").

-

Glutamate and glycine are included to open the NMDA channel, allowing the radioligand to access its binding site.

-

-

Defining Non-Specific Binding: A parallel set of wells contains a high concentration of a known NMDA channel blocker (e.g., unlabeled PCP) to determine the amount of non-specific radioligand binding.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes (and any bound radioligand) while allowing unbound radioligand to pass through.[21]

-

Quantification: Scintillation fluid is added to the dried filters, and the radioactivity is counted.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation. A similar protocol is used for monoamine transporters, using specific radioligands like [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.[14][22]

Tier 3: Functional Activity

While binding indicates affinity, a functional assay confirms the compound's biological effect. For monoamine transporters, this is typically a neurotransmitter uptake inhibition assay.

Experimental Protocol: Synaptosome Monoamine Uptake Assay

-

Synaptosome Preparation: Brain regions rich in the desired transporter (e.g., striatum for DAT) are homogenized to create synaptosomes, which are resealed nerve terminals containing functional transporters.

-

Assay Setup: Synaptosomes are pre-incubated with varying concentrations of the test compound.

-

Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine) is added to initiate uptake into the synaptosomes via the transporter.[12][13]

-

Termination: After a short incubation (10-15 minutes) at 37°C, uptake is terminated by rapid filtration, trapping the synaptosomes.

-

Quantification & Analysis: The radioactivity trapped inside the synaptosomes is counted. The IC50 for uptake inhibition is calculated, representing the functional potency of the compound.

In Vivo Behavioral Profiling: Assessing CNS Effects

In vivo testing in rodent models is crucial to understand the integrated physiological and behavioral effects of a lead candidate.[23][24][25]

Caption: A logical progression for in vivo behavioral testing.

Locomotor Activity (Open Field Test)

This test serves as a fundamental assessment of a compound's general effect on CNS activity, identifying stimulant, depressant, or anxiolytic-like properties.[26][27]

Experimental Protocol: Open Field Test

-

Apparatus: A square arena (e.g., 40x40 cm) with high walls to prevent escape. The arena is equipped with a grid of infrared beams or an overhead video tracking system to monitor the animal's movement.[28]

-

Acclimation: Animals (mice or rats) are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.[26]

-

Procedure: The animal is administered the test compound or vehicle via the desired route (e.g., intraperitoneal injection). After a set pre-treatment time, it is placed in the center of the open-field arena.

-

Data Collection: The animal's activity is recorded for a specified duration (e.g., 15-60 minutes). Key parameters measured include:

-

Cleaning: The arena is thoroughly cleaned with a disinfectant between each animal to remove olfactory cues.[26]

Antidepressant-Like Activity (Forced Swim Test)

The Forced Swim Test (FST) is a widely used screening tool to assess "behavioral despair" and is sensitive to most clinically effective antidepressant drugs.[30][31][32]

Experimental Protocol: Forced Swim Test (Mouse)

-

Apparatus: A transparent cylinder (e.g., 27 cm high, 18 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[33]

-

Acclimation: Animals are acclimated to the testing room for at least 60 minutes.[30]

-

Procedure:

-

Pre-swim (optional but recommended): On the day before the test, mice may be placed in the water for a longer duration (e.g., 15 minutes) as an adaptation session.[33]

-

Test Day: The animal is administered the test compound or vehicle. After the appropriate pre-treatment time, it is gently placed into the water for a 6-minute session.[34]

-

-

Data Collection: The behavior is typically recorded via video. The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[33] A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Post-Test Care: After the test, the mouse is removed, gently dried, and placed in a clean, warm cage for recovery.[30]

Data Synthesis and Structure-Activity Relationship (SAR)

The power of this systematic approach lies in integrating the data to understand how specific chemical modifications influence biological activity. By comparing fluorinated analogs to their non-fluorinated parent compound, clear structure-activity relationships (SAR) can be established.

Table 1: Hypothetical Pharmacological Data for Fluorinated Phenylcyclohexylmethylamine Analogs

| Compound ID | Substitution | BBB Permeability (Pe, 10⁻⁶ cm/s) | NMDA Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | Locomotor Activity (Total Distance, m) | FST Immobility (% of Vehicle) |

| Parent-H | None | 5.2 | 85 | >1000 | >1000 | 25.1 | 100% |

| Analog-4F | 4-Fluoro-phenyl | 12.8 | 32 | 850 | >1000 | 45.3 | 95% |

| Analog-2F | 2-Fluoro-phenyl | 9.5 | 110 | >1000 | 450 | 22.8 | 65% |

| Analog-CF3 | 4-CF₃-phenyl | 18.1 | 48 | 210 | 355 | 62.7 | 70% |

Interpretation of Hypothetical Data:

-

Analog-4F: Fluorination at the 4-position of the phenyl ring significantly improved both BBB permeability and NMDA receptor affinity compared to the parent compound. This also introduced a stimulant-like effect (increased locomotor activity) without a strong antidepressant-like signal. This demonstrates that fluorination can successfully enhance CNS penetration and target engagement.[1][5]

-

Analog-2F: Placing the fluorine at the 2-position did not improve NMDA affinity but introduced moderate SERT affinity. This translated to a significant antidepressant-like effect in the FST with no change in general locomotion, suggesting a potentially more selective therapeutic profile.

-

Analog-CF3: The trifluoromethyl group, a strongly lipophilic and electron-withdrawing moiety, dramatically increased BBB permeability and locomotor activity.[6] It also broadened the pharmacological profile, introducing moderate affinity for both DAT and SERT alongside potent NMDA antagonism. This highlights how different fluorination strategies can create compounds with distinct, multi-target profiles.

Conclusion and Future Directions

The strategic fluorination of the phenylcycloalkylmethylamine scaffold presents a highly promising avenue for the discovery of novel CNS agents. By leveraging fluorine's unique ability to enhance metabolic stability, BBB penetration, and target affinity, it is possible to engineer analogs with tailored pharmacological profiles.[4][9][35] The systematic in vitro and in vivo evaluation workflow detailed in this guide provides a robust framework for identifying candidates with potent and selective activity at NMDA receptors and/or monoamine transporters.

Future work should focus on expanding the chemical space by exploring fluorination on the cycloalkyl ring and synthesizing diastereomerically pure compounds to investigate the role of stereochemistry in target engagement.[36][37][38] Furthermore, lead candidates identified through this primary screening cascade should be advanced to more complex behavioral models to assess their effects on cognition, anxiety, and their potential for abuse liability, ultimately paving the way for the development of safer and more effective treatments for challenging CNS disorders.

References

-

Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

-

Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Ingenta Connect. [Link]

-

Bentham Science Publishers. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]

-

Mague, P. (2016). The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. [Link]

-

Creative Bioarray. Radioligand Binding Assay. [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

O'Hagan, D. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Understanding Animal Research. Factsheet on the forced swim test. [Link]

-

Wu, X., et al. (2022). Forced swim test. Bio-protocol. [Link]

-

O'Hagan, D. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

Valnegri, P., et al. (2020). Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). PMC. [Link]

-

Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

-

Sygnature Discovery. CNS and Pain Models. [Link]

-

Can, A., et al. (2012). The Mouse Forced Swim Test. PMC. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

-

Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

-

Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC. [Link]

-

Reynolds, I. J. The Use of Ligand Binding in Assays of NMDA Receptor Function. JOVE. [Link]

-

Medicilon. CNS Pharmacology Models. [Link]

-

NC3Rs. Forced swim test in rodents. [Link]

-

Meanwell, N. A. (2011). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Friz, E., et al. (2010). Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors. PubMed. [Link]

-

Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Portland VA Medical Center. Locomotor Activity Test SOP. [Link]

-

Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Yoshida, S., et al. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Sci-Hub. [Link]

-

Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

-

Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

-

Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

-

European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

-

WuXi Biology. CNS Disease Models and Safety Pharmacology Testing. [Link]

-

Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. [Link]

-

NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]

-

IRBM. BBB Assay Service. [Link]

-

ResearchGate. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]

-

Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

-

Duan, L., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [Link]

-

ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]

-

Hansen, K. B., et al. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. PMC. [Link]

-

Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

-

ResearchGate. (2015). Fluorinated and non-fluorinated phenylcycloalkylamines. [Link]

-

Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. ACS Chemical Neuroscience. [Link]

-

Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

Boateng, S. Y., & Nemes, A. D. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

-

Grynkiewicz, G., et al. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. [Link]

Sources

- 1. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Molecules as Drugs and Imaging Agents in the CNS: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. academic.oup.com [academic.oup.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. medicilon.com [medicilon.com]

- 25. pharmaron.com [pharmaron.com]

- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. va.gov [va.gov]

- 29. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 31. lasa.co.uk [lasa.co.uk]

- 32. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 33. bio-protocol.org [bio-protocol.org]

- 34. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 35. apolloscientific.co.uk [apolloscientific.co.uk]

- 36. Sci-Hub. Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase / Journal of Medicinal Chemistry, 2004 [sci-hub.jp]

- 37. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis, Characterization, and Pharmacological Evaluation of Substituted Phenethylamine Analogs

Abstract

The landscape of psychoactive substance research is in a constant state of flux, driven by the continuous emergence of novel chemical entities.[1][2] Among these, substituted phenethylamines represent a vast and pharmacologically significant class, encompassing stimulants, empathogens, and hallucinogens.[3] This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and in vitro pharmacological profiling of structural analogs based on a chlorinated phenethylamine scaffold. While the specific compound 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is not extensively documented in scientific literature, this guide utilizes established principles of medicinal chemistry and pharmacology to outline a robust methodology for creating and evaluating its potential analogs. We will detail synthetic routes, advanced analytical techniques for characterization, and standardized protocols for assessing activity at key monoamine transporters, thereby providing researchers, scientists, and drug development professionals with a foundational understanding of structure-activity relationships within this chemical class.

Section 1: Introduction to the Substituted Phenethylamine Scaffold

Substituted phenethylamines are a class of organic compounds built upon the phenethylamine core structure: a phenyl ring connected to an amino group via a two-carbon sidechain.[3] Modifications to this core structure—at the phenyl ring, the sidechain, or the amino group—give rise to a wide array of compounds with diverse pharmacological effects.[3] These substances often act as modulators of monoamine neurotransmitter systems, primarily targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]

The introduction of a chlorine atom onto the phenyl ring, as seen in the topic compound, is a common strategy in drug design to modulate potency, selectivity, and metabolic stability. Halogenation can significantly alter a molecule's interaction with its biological target and its pharmacokinetic profile.[5][6] Understanding the impact of such substitutions is crucial for designing novel ligands with desired pharmacological properties.[5][7]

This guide will focus on a systematic approach to generating and testing analogs of a chlorinated phenethylamine backbone to elucidate critical structure-activity relationships (SAR).

Section 2: Synthetic Strategies for Analog Generation

The synthesis of novel phenethylamine analogs can be approached through several reliable organic chemistry pathways. Reductive amination of a corresponding ketone precursor is a versatile and widely employed method.

General Synthetic Pathway: Reductive Amination

The primary route to synthesizing a library of 1-phenylalkylamine analogs involves a two-step process: first, the synthesis of a substituted phenyl-alkyl ketone, followed by reductive amination with a selection of primary or secondary amines.

Workflow for Analog Synthesis

Caption: General workflow for phenethylamine analog synthesis.

Detailed Experimental Protocol: Synthesis of a Hypothetical Analog, 1-(2-Chlorophenyl)-3-methyl-N-methylbutan-1-amine hydrochloride

This protocol describes the synthesis of an N-methylated analog, a common modification to explore SAR.

Step 1: Synthesis of 1-(2-Chlorophenyl)-3-methylbutan-1-one

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM), add isovaleryl chloride (1.1 eq) dropwise.

-

Add chlorobenzene (1.0 eq) to the mixture, also dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone.

-

The crude product is purified via vacuum distillation or column chromatography.

Causality: The Friedel-Crafts acylation is a classic C-C bond-forming reaction. The Lewis acid (AlCl3) activates the acyl chloride, making it a potent electrophile for aromatic substitution. The ortho/para directing effect of the chloro substituent leads to a mixture of isomers, necessitating purification.

Step 2: Reductive Amination

-

Dissolve the purified 1-(2-chlorophenyl)-3-methylbutan-1-one (1.0 eq) and a solution of methylamine (2.0-3.0 eq, e.g., 40% in H2O or 2M in THF) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise, controlling any effervescence.

-

Stir the reaction for an additional 3-4 hours at room temperature.

-

Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude amine freebase.

Causality: This is an indirect reductive amination.[8] The ketone and amine first form an imine intermediate in equilibrium. The reducing agent, NaBH4, is a mild hydride donor that selectively reduces the C=N double bond of the imine to the corresponding amine.[8] Using an excess of the amine drives the equilibrium towards imine formation.

Step 3: Purification and Salt Formation

-

Purify the crude amine freebase using column chromatography on silica gel.

-

Dissolve the purified freebase in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.

Causality: Salt formation is critical for improving the stability, crystallinity, and handling of the amine product. The hydrochloride salt is a common choice for pharmaceutical and research applications.

Section 3: Structural Characterization and Analytical Methods

The unambiguous identification and purity assessment of newly synthesized compounds are paramount for reliable pharmacological data.[9] A combination of spectroscopic and chromatographic techniques is essential.[1][2]

| Analytical Technique | Purpose | Key Observables |

| GC-MS | Purity assessment and confirmation of molecular weight. | Retention time, molecular ion peak (M+), and fragmentation pattern. |

| NMR (¹H, ¹³C) | Unambiguous structural elucidation. | Chemical shifts, integration, multiplicity, and correlation signals (in 2D NMR) to confirm the connectivity of atoms. |

| FTIR | Identification of key functional groups. | Characteristic absorption bands for N-H (amine), C=O (ketone precursor), and aromatic C-H bonds. |

| LC-HRMS | High-accuracy mass determination and purity analysis. | Provides exact mass for molecular formula confirmation and detects trace impurities.[2][10] |

These methods, when used in concert, provide a self-validating system to ensure the identity and purity of each analog before it proceeds to biological testing.[9]

Section 4: In Vitro Pharmacological Evaluation